N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide

Description

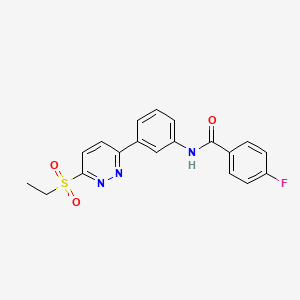

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide is a fluorinated benzamide derivative featuring a pyridazine core substituted with an ethylsulfonyl group. This compound combines a 4-fluorobenzamide moiety linked via a phenyl ring to a pyridazine scaffold, which is further functionalized with an ethylsulfonyl group. The ethylsulfonyl group likely enhances solubility and stability, while the fluorinated benzamide may contribute to electronic effects and target-binding interactions.

Properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)14-4-3-5-16(12-14)21-19(24)13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDZFEOJARBXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide typically involves multi-step reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethylsulfonyl group and the phenyl ring. The final step involves the coupling of the 4-fluorobenzamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamide Derivatives

(a) N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide

- Molecular Formula : C₂₆H₂₁FN₂O₄S

- Molecular Weight : 476.53

- Key Features : Contains a 4-fluorobenzenesulfonamido group and a 4-phenylbenzamide moiety. Unlike the target compound, it lacks a pyridazine ring but shares the fluorinated aromatic system. The sulfonamide group may influence hydrogen-bonding capacity, while the methoxy substituent could modulate lipophilicity .

(b) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Use : Insect growth regulator (pesticide).

- Key Features: A difluorobenzamide derivative with a urea linkage. The 2,6-difluoro substitution pattern contrasts with the target compound’s 4-fluoro group. The absence of a heterocyclic core (e.g., pyridazine) may limit its applicability to non-enzymatic targets, such as chitin synthesis inhibition in insects .

Heterocyclic Sulfonyl/Sulfonamide Derivatives

(a) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Molecular Weight : 589.1 g/mol

- Key Features: Combines a pyrazolo[3,4-d]pyrimidine core with a sulfonamide group and fluorinated chromene system. While the target compound uses pyridazine, this analog’s pyrimidine-based heterocycle may offer distinct π-π stacking interactions.

(b) (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide

- Key Features: A fused pyrido[1,2-b]pyridazine system with a trifluoromethyl furan substituent. The bicyclic pyridazine scaffold contrasts with the monocyclic pyridazine in the target compound. The trifluoromethyl group may enhance metabolic stability compared to the ethylsulfonyl group .

Structural and Functional Group Analysis

| Compound | Core Heterocycle | Sulfonyl/Sulfonamide Group | Fluorinated Motif | Molecular Weight |

|---|---|---|---|---|

| Target Compound | Pyridazine | Ethylsulfonyl | 4-fluorobenzamide | Not Provided |

| N-[3-(4-fluorobenzenesulfonamido)... | None | Sulfonamide | 4-fluorobenzenesulfonamido | 476.53 |

| Diflubenzuron | None | Urea-linked | 2,6-difluorobenzamide | 310.68 |

| Pyrazolo[3,4-d]pyrimidine derivative | Pyrazolo[3,4-d]pyrimidine | Sulfonamide | 5-fluoro, 3-fluorophenyl | 589.1 |

| Pyrido[1,2-b]pyridazine derivative | Pyrido[1,2-b]pyridazine | None | 3-fluorophenylmethyl | Not Provided |

Key Observations:

Heterocyclic Influence : Pyridazine (target) vs. pyrimidine () or fused systems () may dictate binding specificity. Pyridazine’s electron-deficient nature could enhance interactions with enzymatic targets.

Sulfonyl vs. Sulfonamide : The ethylsulfonyl group in the target compound may confer greater metabolic stability than sulfonamide analogs (e.g., ), which are prone to hydrolysis.

Fluorination Pattern : The 4-fluorobenzamide in the target compound may optimize steric and electronic effects compared to 2,6-difluoro () or 3-fluoro () substitutions.

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, modes of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 435.5 g/mol. Its structure features a pyridazine ring, an ethylsulfonyl group, and a fluorobenzamide moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN3O4S2 |

| Molecular Weight | 435.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 921544-25-4 |

Target Enzymes

Research indicates that compounds similar to this compound may act as inhibitors of carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes such as pH regulation and ion transport, making them significant targets in cancer therapy.

Mode of Action

The compound is believed to exert its effects through:

- Inhibition of Carbonic Anhydrases : In vitro studies suggest that it can inhibit carbonic anhydrase IX, which is overexpressed in various cancers, with IC50 values indicating strong activity against specific cancer cell lines.

- Molecular Interactions : Molecular docking studies have shown favorable binding within the active sites of target proteins, suggesting that structural modifications could enhance binding affinity and selectivity.

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies:

- In Vitro Studies : Research has demonstrated that similar pyridazine derivatives exhibit significant antiproliferative effects on cancer cell lines, suggesting a promising avenue for further exploration in oncology.

- Mechanistic Insights : The interaction with carbonic anhydrases may lead to disrupted acid-base balance in tumors, inhibiting their growth and proliferation.

Other Pharmacological Activities

Beyond anticancer properties, pyridazine derivatives have been reported to exhibit a range of biological activities:

- Antimicrobial Effects : Some studies suggest potential antimicrobial properties, although specific data on this compound is limited.

- Neuroprotective Effects : Related compounds have shown promise in modulating neurological pathways, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study on pyridazine derivatives revealed their ability to inhibit various enzymes involved in metabolic pathways, leading to potential applications in treating metabolic disorders.

- Another research highlighted the modification of pyridazine rings to enhance bioavailability and therapeutic efficacy against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.